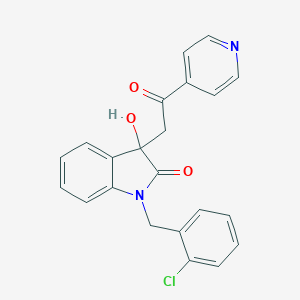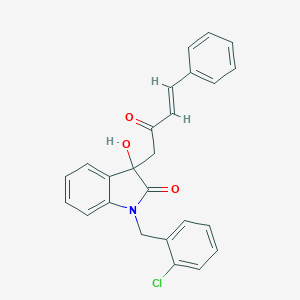![molecular formula C21H18BrNO3 B214432 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214432.png)
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indoles. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antifungal and antibacterial agent. In biochemistry, it has been used as a probe to study the binding of proteins to DNA. In pharmacology, it has been studied for its potential to modulate the activity of ion channels.
作用機序
The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or ion channels. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the activity of the potassium ion channel hERG, which is involved in regulating the heart's electrical activity.
Biochemical and Physiological Effects
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, as well as the growth of certain fungi and bacteria. It has also been shown to modulate the activity of ion channels, which can have an impact on heart function. In addition, it has been shown to bind to DNA and affect its structure, which can have implications for gene expression and replication.
実験室実験の利点と制限
One of the advantages of using 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different biological processes. Another advantage is its relative ease of synthesis, which makes it accessible to researchers. However, one limitation is its potential toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several future directions for research involving 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy against various types of cancer. Another area of interest is its potential as an antifungal and antibacterial agent. Studies are needed to determine its spectrum of activity and to assess its safety and efficacy in vivo. In addition, further studies are needed to understand its effects on ion channels and to determine its potential as a modulator of ion channel activity.
合成法
The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2,5-dimethylphenylacetic acid, which is converted into the corresponding acid chloride. This is then reacted with ethyl 3-oxobutanoate to form the ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted into the corresponding bromide using phosphorus tribromide. The final step involves the reaction of the bromide with propargyl alcohol to yield the desired product.
特性
製品名 |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C21H18BrNO3 |
分子量 |
412.3 g/mol |
IUPAC名 |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C21H18BrNO3/c1-4-9-23-18-8-7-15(22)11-17(18)21(26,20(23)25)12-19(24)16-10-13(2)5-6-14(16)3/h1,5-8,10-11,26H,9,12H2,2-3H3 |
InChIキー |
SUNOYWSEDZKAKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |
正規SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214351.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214353.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214356.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214357.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214358.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214359.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214360.png)



![3-[2-(3-aminophenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214366.png)
![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214372.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214373.png)